9-Bromo-9-(2-methylphenyl)-9H-fluorene
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Overview
Description
9-Bromo-9-(2-methylphenyl)-9H-fluorene is an organic compound that belongs to the class of bromofluorenes It is characterized by the presence of a bromine atom and a 2-methylphenyl group attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-9-(2-methylphenyl)-9H-fluorene typically involves the bromination of 9-(2-methylphenyl)-9H-fluorene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature or slightly elevated temperatures to facilitate the bromination process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of brominating agents to meet industrial safety standards .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-9-(2-methylphenyl)-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 9-(2-methylphenyl)-9H-fluorene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 9-(2-methylphenyl)-9H-fluorene derivatives with various substituents replacing the bromine atom.
Oxidation Reactions: Major products are fluorenone derivatives.
Reduction Reactions: The primary product is 9-(2-methylphenyl)-9H-fluorene.
Scientific Research Applications
9-Bromo-9-(2-methylphenyl)-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-Bromo-9-(2-methylphenyl)-9H-fluorene involves its interaction with various molecular targets. The bromine atom and the 2-methylphenyl group play crucial roles in its reactivity and binding affinity. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other functional groups. Additionally, its planar structure allows for π-π stacking interactions with aromatic systems, which is significant in its biological and material science applications .
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-9-phenylfluorene
- 9-(2-methylphenyl)fluoren-9-ol
- 9-Fluorenone
Uniqueness
Compared to similar compounds, 9-Bromo-9-(2-methylphenyl)-9H-fluorene is unique due to the presence of both a bromine atom and a 2-methylphenyl group. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a candidate for various applications in scientific research .
Properties
CAS No. |
88172-57-0 |
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Molecular Formula |
C20H15Br |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
9-bromo-9-(2-methylphenyl)fluorene |
InChI |
InChI=1S/C20H15Br/c1-14-8-2-5-11-17(14)20(21)18-12-6-3-9-15(18)16-10-4-7-13-19(16)20/h2-13H,1H3 |
InChI Key |
HXLWCUUFGCVWLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)Br |
Origin of Product |
United States |
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